Cas no 400024-12-6 (Amlodipine Diethyl Ester Maleate)

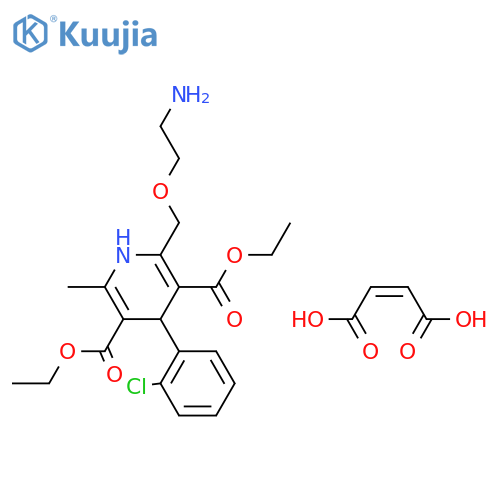

400024-12-6 structure

商品名:Amlodipine Diethyl Ester Maleate

Amlodipine Diethyl Ester Maleate 化学的及び物理的性質

名前と識別子

-

- AMlodipine IMpurity E Maleate

- Amlodipine Diethyl Ester Maleate

- Amlodipine EP Impurity E Maleate

- Amlodipine impurity E maleic acid

- Amlodipine related substance E

- Diethyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate maleate

- (S)-Amlodipine Maleate

- Amlodipine EP Impurity E Maleate:Amlodipine Impurity E Maleate

- Diethyl 2-((2-Aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate Maleate; 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid Diethyl Ester (2Z)-2-Butenedioate (1:1)

- 400024-12-6

- Diethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate maleate

-

- インチ: 1S/C21H27ClN2O5.C4H4O4/c1-4-28-20(25)17-13(3)24-16(12-27-11-10-23)19(21(26)29-5-2)18(17)14-8-6-7-9-15(14)22;5-3(6)1-2-4(7)8/h6-9,18,24H,4-5,10-12,23H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

- InChIKey: LPENMFLRVVSIFM-BTJKTKAUSA-N

- ほほえんだ: C(/C(=O)O)=C/C(=O)O.C(C1=C(COCCN)NC(C)=C(C(=O)OCC)C1C1C=CC=CC=1Cl)(=O)OCC

計算された属性

- せいみつぶんしりょう: 538.1718083g/mol

- どういたいしつりょう: 538.1718083g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 11

- 重原子数: 37

- 回転可能化学結合数: 13

- 複雑さ: 780

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 175Ų

じっけんとくせい

- ゆうかいてん: 175-177°C

- ようかいど: DMSO (Slightly), Methanol (Slightly)

Amlodipine Diethyl Ester Maleate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Amlodipine Diethyl Ester Maleate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | IA182776-25 mg |

Amlodipine EP Impurity E maleate |

400024-12-6 | 25mg |

$325.00 | 2023-01-04 | ||

| Biosynth | IA182776-10 mg |

Amlodipine EP Impurity E maleate |

400024-12-6 | 10mg |

$200.00 | 2023-01-04 | ||

| Biosynth | IA182776-2 mg |

Amlodipine EP Impurity E maleate |

400024-12-6 | 2mg |

$80.00 | 2023-01-04 | ||

| Biosynth | IA182776-5 mg |

Amlodipine EP Impurity E maleate |

400024-12-6 | 5mg |

$125.00 | 2023-01-04 | ||

| TRC | A633530-10mg |

Amlodipine Diethyl Ester Maleate |

400024-12-6 | 10mg |

$ 184.00 | 2023-04-19 | ||

| TRC | A633530-100mg |

Amlodipine Diethyl Ester Maleate |

400024-12-6 | 100mg |

$ 1453.00 | 2023-04-19 | ||

| Biosynth | IA182776-1 mg |

Amlodipine EP Impurity E maleate |

400024-12-6 | 1mg |

$50.00 | 2023-01-04 |

Amlodipine Diethyl Ester Maleate 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

400024-12-6 (Amlodipine Diethyl Ester Maleate) 関連製品

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量